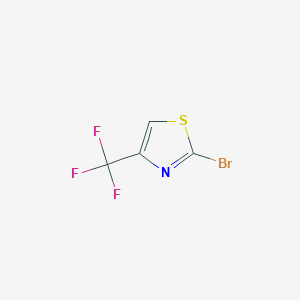
2-溴-4-(三氟甲基)噻唑
描述
2-Bromo-4-(trifluoromethyl)thiazole (2-Br-4-(CF3)Tz) is an organic compound belonging to the thiazole family. It is a colorless solid that is used in various scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments and has been used in a number of scientific research projects. 2-Br-4-(CF3)Tz has a number of advantages and limitations when it comes to its use in laboratory applications.
科学研究应用
制药药物研发
噻唑环在许多药物中是一个突出的结构,因为它具有生物活性。2-溴-4-(三氟甲基)噻唑可以作为合成具有潜在治疗作用的分子的一种构建块。 将其掺入候选药物中可以增强与生物靶标的结合亲和力并提高代谢稳定性 .
农业化学
在农用化学品领域,该化合物可用于创造新型杀虫剂和除草剂。 其结构基序以其杀菌和杀细菌活性而闻名,可用于保护作物免受各种疾病的侵害 .
材料科学
噻唑衍生物用于材料科学中开发有机半导体。 噻唑环富含电子,使2-溴-4-(三氟甲基)噻唑成为创建具有理想电子特性的材料的候选者,这些材料可用于太阳能电池和发光二极管 (LED) .
化学合成
该化合物是有机合成中的通用中间体。它可以进行各种化学反应,包括偶联反应,以形成复杂的分子。 其反应性可用于合成多种杂环化合物 .
分析化学
2-溴-4-(三氟甲基)噻唑: 可用作分析化学中的衍生试剂,以增强某些化合物的检测。 它能够与各种官能团反应,使其在色谱和质谱应用中非常有用 .
生物化学研究
在生物化学中,噻唑衍生物因其在酶抑制中的作用而受到研究。 它们可以模拟天然底物或与活性位点结合,提供对酶机制的见解,并有助于设计抑制剂 .
纳米技术
2-溴-4-(三氟甲基)噻唑的独特特性可以在纳米技术领域得到利用。 它可用于修饰纳米粒子的表面以增强其稳定性、分散性和功能 .
兽医学
与人类药物相似,噻唑化合物也用于兽医学。 它们可以是治疗动物健康问题的组成部分,特别是在对抗寄生虫感染方面 .
安全和危害
The compound is considered hazardous and has been assigned the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
未来方向
While specific future directions for 2-Bromo-4-(trifluoromethyl)thiazole are not mentioned in the search results, thiazole derivatives are a topic of ongoing research due to their diverse biological activities . Further studies could focus on exploring the potential applications of 2-Bromo-4-(trifluoromethyl)thiazole in various fields, including medicinal chemistry.
作用机制
Target of Action
2-Bromo-4-(trifluoromethyl)thiazole is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives are known to interact with various targets, leading to their broad spectrum of biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit antimicrobial and antifungal activities .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known to have a high gastrointestinal absorption and is predicted to be bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.92 (iLOGP) and 2.9 (XLOGP3) .
Result of Action
Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known to be stored under an inert atmosphere at 2-8°c .
生化分析
Biochemical Properties
2-Bromo-4-(trifluoromethyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, it has shown antifungal activity against Candida albicans, indicating its potential as an antimicrobial agent .
Cellular Effects
The effects of 2-Bromo-4-(trifluoromethyl)thiazole on cellular processes are profound. It influences cell function by inducing DNA damage and cell cycle arrest, which can lead to cell death . This compound also affects cell signaling pathways and gene expression, particularly those involved in cell proliferation and apoptosis . Furthermore, its antifungal properties suggest it can disrupt cellular metabolism in fungal cells .
Molecular Mechanism
At the molecular level, 2-Bromo-4-(trifluoromethyl)thiazole exerts its effects through binding interactions with biomolecules. It binds to DNA and interacts with topoisomerase II, leading to the formation of DNA double-strand breaks . This interaction inhibits the enzyme’s activity, resulting in cell cycle arrest and apoptosis. Additionally, it may interact with other enzymes and proteins, modulating their activity and affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(trifluoromethyl)thiazole have been observed to change over time. The compound is relatively stable under inert conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that it can have lasting effects on cellular function, including sustained DNA damage and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(trifluoromethyl)thiazole vary with different dosages in animal models. At lower doses, it has been shown to induce DNA damage and cell cycle arrest without significant toxicity . At higher doses, it can cause severe toxicity and adverse effects, including organ damage and systemic toxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Bromo-4-(trifluoromethyl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It has been shown to affect metabolic flux and metabolite levels, particularly those involved in nucleotide synthesis and DNA repair . These interactions can influence the compound’s efficacy and toxicity in biological systems.
Transport and Distribution
Within cells and tissues, 2-Bromo-4-(trifluoromethyl)thiazole is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can affect its activity and function, with higher concentrations observed in regions with active DNA synthesis and repair . This distribution pattern is crucial for understanding its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 2-Bromo-4-(trifluoromethyl)thiazole is primarily within the nucleus, where it exerts its effects on DNA and associated proteins . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function. Understanding its localization is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NS/c5-3-9-2(1-10-3)4(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNVGMVYUYNBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631022 | |
| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41731-39-9 | |
| Record name | 2-Bromo-4-(trifluoromethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41731-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)




![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)
![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)
![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)





